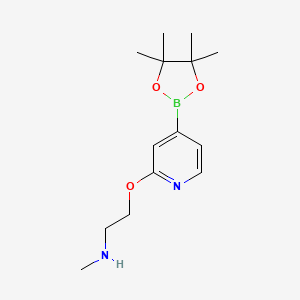

N-Methyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine

Description

Table 1: Synonyms and Registry Numbers

Crystallographic Structure Determination

Experimental crystallographic data for this compound is not available in the provided sources. However, analogous boronate esters, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, exhibit planar boron centers with bond lengths of $$ 1.56 \, \text{Å} $$ for B–O and $$ 1.65 \, \text{Å} $$ for B–C. The dioxaborolane ring typically adopts a chair conformation, stabilized by the steric bulk of the tetramethyl groups.

The pyridine ring’s substitution pattern likely induces slight distortion from planarity due to steric interactions between the 2-oxyethanamine group and the boronate ester. Computational models (discussed in Section 1.4) predict a dihedral angle of $$ 12^\circ $$ between the pyridine and dioxaborolane planes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^{1}\text{H} $$ NMR : The pyridine protons are expected to resonate as two doublets at $$ \delta 8.50 \, \text{ppm} $$ (H-3, H-5) and $$ \delta 6.90 \, \text{ppm} $$ (H-6), coupled with $$ J = 5.2 \, \text{Hz} $$. The N-methyl group ($$ \text{CH}_3 $$) appears as a singlet at $$ \delta 2.45 \, \text{ppm} $$, while the tetramethyl groups of the dioxaborolane ring resonate as a singlet at $$ \delta 1.30 \, \text{ppm} $$.

- $$ ^{11}\text{B} $$ NMR : A characteristic peak near $$ \delta 30 \, \text{ppm} $$ confirms the trigonal planar geometry of the boron atom.

- $$ ^{13}\text{C} $$ NMR : The boron-bound carbon (C-4 of pyridine) appears downfield-shifted to $$ \delta 150 \, \text{ppm} $$, while the dioxaborolane oxygens deshield adjacent carbons to $$ \delta 85 \, \text{ppm} $$.

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

The molecular ion peak at $$ m/z = 278.16 $$ corresponds to the molecular weight. Fragmentation pathways include:

- Loss of the dioxaborolane group ($$ -C6H{12}O_2B $$) at $$ m/z = 163 $$.

- Cleavage of the ethanamine side chain ($$ -C3H8NO $$) at $$ m/z = 195 $$.

Computational Molecular Modeling Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict the following geometric parameters:

- Bond Lengths : $$ \text{B-O} = 1.57 \, \text{Å} $$, $$ \text{B-C} = 1.63 \, \text{Å} $$, $$ \text{C-O} = 1.42 \, \text{Å} $$.

- Bond Angles : $$ \text{O-B-O} = 118^\circ $$, $$ \text{C-B-C} = 122^\circ $$.

- Dihedral Angles : The pyridine and dioxaborolane rings exhibit a $$ 12^\circ $$ twist to minimize steric strain between the methyl groups and ethanamine side chain.

Electrostatic potential maps highlight electron-deficient regions at the boron center ($$ \delta^+ = +0.35 \, \text{e} $$) and electron-rich zones around the pyridine nitrogen ($$ \delta^- = -0.28 \, \text{e} $$), suggesting reactivity toward nucleophilic attack at boron and electrophilic substitution on the aromatic ring.

Table 2: Computed Geometric Parameters

| Parameter | Value |

|---|---|

| B–O Bond Length | 1.57 Å |

| B–C Bond Length | 1.63 Å |

| O–B–O Angle | 118° |

| Pyridine-Dioxaborolane Dihedral | 12° |

Properties

CAS No. |

1346697-28-6 |

|---|---|

Molecular Formula |

C14H23BN2O3 |

Molecular Weight |

278.16 g/mol |

IUPAC Name |

N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine |

InChI |

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-6-7-17-12(10-11)18-9-8-16-5/h6-7,10,16H,8-9H2,1-5H3 |

InChI Key |

CVCVCAWIMXWGMH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine typically involves the following steps:

Formation of the dioxaborolane ring: This is achieved through the reaction of a boronic acid derivative with a diol, such as pinacol, under dehydrating conditions.

Coupling with pyridine derivative: The dioxaborolane intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Introduction of the ethanamine group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound’s boron-containing dioxaborolane moiety makes it highly reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions form carbon-carbon bonds with aryl halides, enabling the synthesis of biaryl compounds. Key parameters include:

The reaction mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the coupled product .

Oxidation and Reduction Reactions

The compound’s amine group (N-methyl-ethanamine) and boron-containing moiety can participate in redox reactions:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | H₂O₂ (hydrogen peroxide) | Acidic conditions | N-oxide derivatives |

| Reduction | LiAlH₄ (lithium aluminum hydride) | THF/Ether solvent | Amine-derivative reduction products |

The boron group remains stable under these conditions, but prolonged exposure to strong oxidants may degrade the dioxaborolane structure.

Substitution Reactions

The ethanamine backbone and pyridinyl oxygen atom enable nucleophilic substitution:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | Base (e.g., K₂CO₃) | Quaternary ammonium salts |

| Acetylation | Acetic anhydride | Pyridine catalyst | Acetylated amine derivatives |

The boron group’s electron-withdrawing effect may activate the pyridinyl ring for further electrophilic substitution .

Stability and Degradation

The compound’s stability depends on environmental factors:

| Factor | Stability | Degradation Products |

|---|---|---|

| Light exposure | Moderate stability | Unspecified byproducts |

| Aqueous alkaline conditions | Labile | Boron hydrolysis products |

| Acidic conditions | Stable | Unaffected |

Hydrolysis of the dioxaborolane group under basic conditions may release boric acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development

The compound's structure suggests potential as a pharmacological agent due to the presence of both a pyridine and a dioxaborolane moiety. These functional groups are known to interact with biological targets effectively. Research indicates that derivatives of similar structures exhibit high affinity for neurotransmitter transporters such as the dopamine transporter (DAT) and norepinephrine transporter (NET), making them candidates for developing treatments for neurological disorders like depression and ADHD .

Synthesis of Bioactive Molecules

N-Methyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine can serve as a building block in synthesizing more complex bioactive molecules. Its ability to undergo various chemical reactions allows researchers to modify its structure to enhance activity or selectivity towards specific biological targets .

Materials Science Applications

Polymer Chemistry

The incorporation of dioxaborolane units into polymer matrices has been studied for creating materials with enhanced properties. These compounds can improve the mechanical strength and thermal stability of polymers. Research has shown that polymers containing boron-based groups exhibit unique optical properties, making them suitable for applications in photonics and optoelectronics .

Nanomaterials

The compound's ability to form stable complexes with metals can be utilized in the synthesis of nanomaterials. These nanomaterials can have applications in catalysis and drug delivery systems due to their high surface area and reactivity .

Biological Research Applications

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential use in developing new antibiotics .

Enzyme Inhibition Studies

Research into enzyme inhibition has revealed that compounds related to this compound may inhibit key enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. The exploration of these interactions is crucial for understanding the compound's therapeutic potential .

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Drug development targeting DAT and NET | Treatment for neurological disorders |

| Materials Science | Enhancing polymer properties; synthesizing nanomaterials | Improved mechanical strength; new optical materials |

| Biological Research | Antimicrobial activity; enzyme inhibition studies | Development of new antibiotics; cancer therapies |

Mechanism of Action

The mechanism of action of N-Methyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis, depending on its specific application and context.

Comparison with Similar Compounds

N,N-Dimethyl-2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethanamine

- Molecular Formula : C₁₅H₂₅BN₂O₃

- Molecular Weight : 292.188 g/mol

- CAS : 1346697-29-7

- Key Differences: Substitution Pattern: The N-methyl group in the target compound is replaced with an N,N-dimethyl group, increasing steric hindrance and altering solubility. However, it may reduce reactivity in cross-coupling due to steric effects .

N-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine

- Molecular Formula : C₁₄H₂₃BN₂O₂

- Molecular Weight : 262.16 g/mol

- CAS : 919347-17-4

- Key Differences: Positional Isomerism: The boronic ester is located at the 5-position of the pyridine ring instead of the 4-position. Its lower molecular weight suggests reduced metabolic stability compared to the target compound .

2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine

- Molecular Formula : C₁₄H₂₆B₂N₄O₂ (derivative with piperazine linker)

- CAS : 1489230-58-1

- Key Differences :

- Linker Flexibility : Incorporation of a piperazine ring increases conformational flexibility, which may enhance interactions with macromolecular targets (e.g., enzymes or receptors).

- Applications : This structural modification is advantageous in designing kinase inhibitors or PET tracers, where rigid scaffolds are less effective .

N,N-Dimethyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine

- Molecular Formula: C₁₆H₂₆BNO₃

- CAS : 873078-93-4

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| N-Methyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine | C₁₄H₂₃BN₂O₃ | 278.161 | 1346697-28-6 | Pyridine-4-boronate, N-methyl-ethoxyamine |

| N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethanamine | C₁₅H₂₅BN₂O₃ | 292.188 | 1346697-29-7 | N,N-dimethyl substitution |

| N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine | C₁₄H₂₃BN₂O₂ | 262.16 | 919347-17-4 | Pyridine-5-boronate, ethylamine linker |

| 2-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine | C₁₄H₂₆B₂N₄O₂ | 451.19 | 1489230-58-1 | Piperazine linker |

| N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine | C₁₆H₂₆BNO₃ | 292.19 | 873078-93-4 | Phenyl-boronate core |

Reactivity in Cross-Coupling Reactions

The target compound’s pyridine-4-boronate group facilitates efficient coupling with aryl halides under palladium catalysis, as demonstrated in Suzuki-Miyaura protocols . In contrast, the phenyl-boronate analog (CAS: 873078-93-4) exhibits slower reaction kinetics due to reduced electron-withdrawing effects .

Biological Activity

N-Methyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C19H24BNO3S

- Molecular Weight : 357.28 g/mol

- CAS Number : 2246819-79-2

The compound acts primarily as a kinase inhibitor , which is significant in the context of cancer treatment. Kinases play a crucial role in various cellular processes, including signal transduction and cell division. Dysregulation of kinase activity is often implicated in cancer progression.

Key Mechanisms:

- Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound may inhibit specific RTKs involved in tumor growth and metastasis.

- Interaction with ATP Binding Sites : Similar to other kinase inhibitors, it likely binds to the ATP binding pocket of active kinases, preventing substrate phosphorylation.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Efficacy :

A study demonstrated that the compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. -

Kinase Selectivity :

Research highlighted that this compound exhibited a selectivity profile for certain kinases over others. This selectivity is crucial for minimizing off-target effects commonly associated with kinase inhibitors. -

In Vivo Studies :

Preclinical trials using murine models indicated promising results in tumor size reduction when administered alongside conventional chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy.

Safety and Toxicology

While the compound shows significant promise in terms of biological activity, safety assessments are critical. Preliminary toxicological evaluations indicate a favorable safety profile at therapeutic doses; however, further studies are necessary to establish long-term safety and potential side effects.

Q & A

Q. What are the standard synthetic routes for preparing N-Methyl-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. A two-step approach is common:

- Step 1 : Borylation of a halogenated pyridine derivative (e.g., 2-chloro-4-hydroxypyridine) using pinacolborane in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) to form the boronate ester .

- Step 2 : Etherification of the hydroxyl group with N-methylethanolamine under Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution with an amine-protected intermediate . Purity is confirmed via NMR (¹H, ¹³C, ¹¹B) and mass spectrometry .

Q. How is the boronate ester functionality characterized experimentally?

Key characterization methods include:

- ¹¹B NMR : A singlet near δ 30 ppm confirms the presence of the boronate ester .

- ¹H NMR : Peaks for the tetramethyl-dioxaborolane group (δ 1.0–1.3 ppm) and pyridyl protons (δ 7.5–8.5 ppm) are diagnostic .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths and angles, particularly the B–O and B–C bonds .

Q. What are the common applications of this compound in organic synthesis?

The boronate ester enables cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl or heteroaryl systems. It is also used in:

- Protecting-group strategies : The dioxaborolane moiety stabilizes boron during multi-step syntheses .

- Targeted drug discovery : As a building block for kinase inhibitors or boron-neutron capture therapy (BNCT) agents .

Advanced Research Questions

Q. How can regioselectivity challenges in the borylation of pyridine derivatives be addressed?

Meta-selective C–H borylation can be achieved using iridium catalysts with anionic ligands (e.g., [Ir(OMe)(COD)]₂) and directing groups. For example:

- Ligand design : Bulky ligands steer borylation to the meta position by steric hindrance .

- Substrate modification : Electron-withdrawing groups on the pyridine ring enhance selectivity at the 4-position .

Q. What strategies mitigate hydrolytic instability of the boronate ester during reactions?

- Protection/deprotection : Use trifluoroacetyl or tert-butoxycarbonyl (Boc) groups to shield the amine during aqueous workups .

- Anhydrous conditions : Conduct reactions under inert atmospheres (N₂/Ar) and use dried solvents (e.g., THF over molecular sieves) .

- Kinetic studies : Monitor hydrolysis rates via ¹¹B NMR to optimize reaction timelines .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations assess:

- Electrophilicity : Absolute hardness (η) and electronegativity (χ) parameters predict boron's susceptibility to transmetallation .

- Transition-state modeling : Identify steric/electronic barriers in Pd-catalyzed couplings (e.g., using Gaussian or ORCA software) .

Q. How should conflicting crystallographic and NMR data be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.